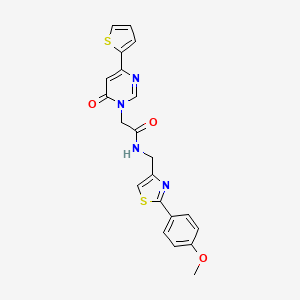
N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine is a chemical compound with the molecular formula C11H18N2S and a molecular weight of 210.34 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring fused with a tetrahydro ring and a butylamine side chain. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine typically involves the reaction of 2-aminothiophenol with butylamine under specific conditions. One common method includes the following steps:
Formation of the Benzothiazole Ring: 2-aminothiophenol reacts with a suitable aldehyde or ketone to form the benzothiazole ring.
Hydrogenation: The benzothiazole ring is then hydrogenated to form the tetrahydrobenzothiazole.
Alkylation: The tetrahydrobenzothiazole is alkylated with butylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: More saturated benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: Similar structure but with a methyl group instead of a butyl group.
4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: Lacks the butyl group, leading to different chemical properties.
Uniqueness
N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine is unique due to its butylamine side chain, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other benzothiazole derivatives .
Propiedades
IUPAC Name |
N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c1-2-3-6-12-9-4-5-10-11(7-9)14-8-13-10/h8-9,12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUHEHKNWBZSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1CCC2=C(C1)SC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B3000657.png)
![6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride](/img/structure/B3000658.png)
![4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3000659.png)





![[4-Hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B3000668.png)

![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B3000674.png)


![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B3000679.png)
